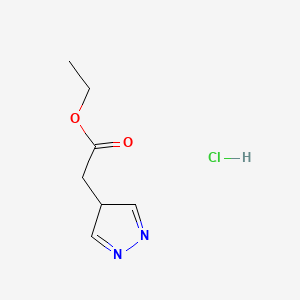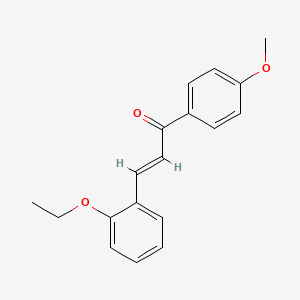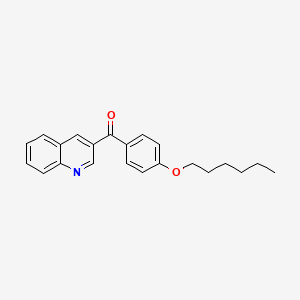
(2E)-3-(2-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(2-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, more commonly known as EMEPMP, is a compound belonging to the class of organic compounds known as phenylpropene derivatives. It is composed of a benzene ring, two ethoxy groups and two methoxy groups attached to a propene chain. EMEPMP has been studied extensively due to its potential applications in various fields, such as organic synthesis, pharmaceuticals, and biochemistry.
Mechanism of Action
EMEPMP acts as an intermediate in various chemical reactions, such as the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Stork-Zhao reaction. In the Wittig reaction, the phosphonium ylide reacts with the aldehyde or ketone to form an alkene, while in the Horner-Wadsworth-Emmons reaction, the organometallic reagent reacts with the aldehyde or ketone to form an alkene. Finally, in the Stork-Zhao reaction, the palladium-catalyzed coupling reaction forms an alkene from an aldehyde or ketone.
Biochemical and Physiological Effects
EMEPMP has been studied for its potential biochemical and physiological effects, but its effects are not yet fully understood. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in inflammation, and to alter the expression of certain genes, such as those involved in the biosynthesis of fatty acids and steroids. In addition, EMEPMP has been shown to have antioxidant and anti-inflammatory activities in vitro.
Advantages and Limitations for Lab Experiments
EMEPMP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and the various synthesis methods can be used to produce a range of different compounds. In addition, EMEPMP is relatively stable and can be stored for long periods of time without significant degradation. However, EMEPMP is also relatively expensive, and the various synthesis methods can be time-consuming and require specialized equipment.
Future Directions
There are several potential future directions for research involving EMEPMP. One area of research is to further investigate its potential biochemical and physiological effects. In addition, further research could be done to investigate the potential applications of EMEPMP in the synthesis of various drugs and other compounds. Finally, research could be done to optimize the various synthesis methods for EMEPMP and to develop new synthesis methods.
Synthesis Methods
EMEPMP can be synthesized through a variety of methods, including the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Stork-Zhao reaction. The Wittig reaction is the most common method for synthesizing EMEPMP, and involves the use of a phosphonium ylide to form an alkene from an aldehyde or ketone. The Horner-Wadsworth-Emmons reaction involves the use of an organometallic reagent to create an alkene from an aldehyde or ketone. Finally, the Stork-Zhao reaction involves the use of a palladium-catalyzed coupling reaction to form an alkene from an aldehyde or ketone.
Scientific Research Applications
EMEPMP has a wide range of applications in scientific research, particularly in the fields of organic synthesis, pharmaceuticals, and biochemistry. In organic synthesis, EMEPMP is used as a precursor in the synthesis of various other compounds, such as steroids, terpenoids, and alkaloids. In pharmaceuticals, EMEPMP is used as an intermediate in the synthesis of various drugs, such as anti-inflammatory agents, antifungals, and antibiotics. In biochemistry, EMEPMP is used as a substrate in enzyme-catalyzed reactions, such as the biosynthesis of fatty acids and steroids.
properties
IUPAC Name |
(E)-3-(2-ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-3-21-17-10-6-4-8-14(17)12-13-16(19)15-9-5-7-11-18(15)20-2/h4-13H,3H2,1-2H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHPKKJIROVGNF-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/C(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

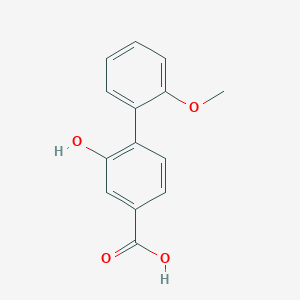

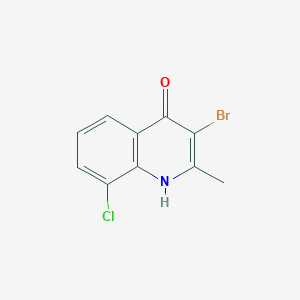


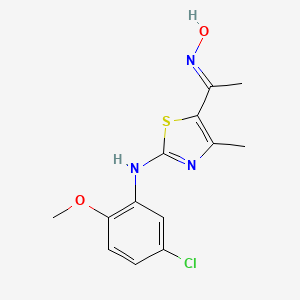
![(2S,3S)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6416535.png)
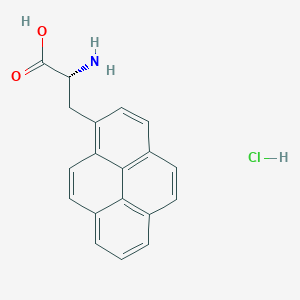
![Carbonofluoridothioic acid S-[1-(1,1-difluoroethyl)nonyl]ester, 96%](/img/structure/B6416546.png)

